2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide
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Overview
Description
2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide is a chemical compound with the molecular formula C9H9N3O3 It is known for its unique structure, which includes a hydroxyimino group, a keto group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a pyridine derivative with a suitable oxime and a keto compound. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group or the hydroxyimino group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various materials and chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
- 2-Hydroxyimino-3-oxo-N-pyridin-3-YL-butyramide
- 2-Hydroxyimino-3-oxo-N-pyridin-4-YL-butyramide
- 2-Hydroxyimino-3-oxo-N-pyridin-5-YL-butyramide
Comparison: Compared to its analogs, 2-Hydroxyimino-3-oxo-N-pyridin-2-YL-butyramide is unique due to the position of the hydroxyimino group and the specific configuration of the pyridine ring
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
(E)-3-hydroxy-2-nitroso-N-pyridin-2-ylbut-2-enamide |
InChI |
InChI=1S/C9H9N3O3/c1-6(13)8(12-15)9(14)11-7-4-2-3-5-10-7/h2-5,13H,1H3,(H,10,11,14)/b8-6+ |
InChI Key |
CSNLDQKRKSCRDT-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=CC=CC=N1)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=N1)N=O)O |
Origin of Product |
United States |
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